Enhanced Lipophilicity and Predicted Permeability vs. Non-Fluorinated Ethyl 4-aminobutanoate
Ethyl 4-amino-2,2-difluorobutanoate exhibits a computed logP of 1.5948, whereas the non-fluorinated analog Ethyl 4-aminobutanoate is significantly more polar with a predicted logP near 0.7 . This difference of approximately 0.9 log units translates to a roughly 8-fold increase in predicted lipophilicity, which is critical for optimizing blood-brain barrier penetration or membrane partitioning in lead optimization campaigns .
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | logP = 1.5948 |
| Comparator Or Baseline | Ethyl 4-aminobutanoate (logP approx. 0.7) |
| Quantified Difference | ΔlogP ≈ +0.9 |
| Conditions | Computed property (in silico prediction) |
Why This Matters
The increased lipophilicity directly informs selection for CNS-targeted programs or membrane-protein interactions where the non-fluorinated analog would be suboptimal.
